Isoquinoline-4-sulfonyl chloride
Overview
Description
Isoquinoline-4-sulfonyl chloride is a chemical compound used as an important intermediate in the synthesis of various pharmaceuticals . It is a colorless liquid .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a topic of interest in organic and medicinal chemistry. A number of excellent methodologies for constructing isoquinolines have been reported in the last decade . These methodologies include metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation .Molecular Structure Analysis
This compound belongs to the class of organic compounds known as isoquinolines and derivatives. These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
This compound is used as an important intermediate in the synthesis of various pharmaceuticals . It is involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
This compound is a colorless liquid with a predicted boiling point of 371.2±17.0 °C and a density of 1.483 . It is sensitive to moisture .Scientific Research Applications
Structural Analysis of Derivatives
Isoquinoline-4-sulfonyl chloride derivatives have been structurally analyzed to understand their molecular conformations and interactions. For example, studies on 4-fluoroisoquinoline-5-sulfonyl chloride and its derivatives have explored the positioning of sulfonyl groups and their steric effects on the molecule (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Synthesis of Heterocyclic Derivatives
This compound is used in the synthesis of heterocyclic derivatives. For instance, visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones has been achieved using sulfonyl chlorides (Liu, Cong, Liu, & Sun, 2016).
Antimalarial Activity
Benzene and isoquinoline sulfonamide derivatives, synthesized from isoquinoline sulfonyl chlorides, have shown promising antimalarial activity against Plasmodium falciparum in vitro (Parai, Panda, Srivastava, & Puri, 2008).
Diastereoselective Synthesis
Isoquinoline derivatives have been synthesized through diastereoselective reactions involving isoquinolines, acyl/sulfonyl chlorides, and other components, demonstrating potential in stereoselective organic synthesis (Hermange, Tran Huu Dau, Retailleau, & Dodd, 2009).
Radical Cascade Synthesis
This compound has been used in radical cascade synthesis processes, enabling the creation of isoquinolinonedione derivatives with various functional groups (Xia, Zhu, Wang, & Liang, 2017).
Development of Potential Antitumor Compounds
The compound has been utilized in visible-light-driven sulfonylation/cyclization reactions, leading to the creation of sulfonylated benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-ones with potential antitumor activity (Wang, Sun, Huang, Liu, Tang, Li, Hu, He, & Gao, 2021).
Catalytic Applications
This compound has been used in catalytic reactions, such as the thiocyanation of N-bearing aromatic compounds, demonstrating its versatility in organic synthesis (Rezayati, Kalantari, Ramazani, & Ezzatzadeh, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
isoquinoline-4-sulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWQXJJFRKPPSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.